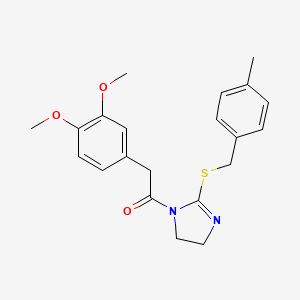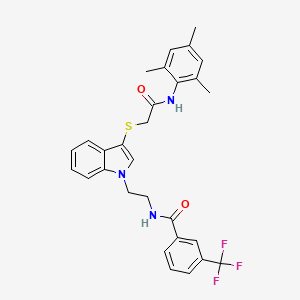
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide" is a complex organic molecule that appears to be related to various pharmacologically active benzamide derivatives. Benzamides are a class of compounds known for their diverse biological activities, including their roles as antiarrhythmic and prokinetic agents. The structure of the compound suggests it may have potential applications in medicinal chemistry, particularly due to the presence of an indole moiety, which is a common feature in many drugs, and a trifluoromethyl group, which can enhance the metabolic stability of pharmaceuticals.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between a benzoyl group and an amine. In the case of the compound , the synthesis likely involves multiple steps, including the formation of a thioether linkage and the introduction of the mesitylamino group. The synthesis of related compounds, such as N-substituted imidazolylbenzamides, has been described in the literature, where the imidazolyl group is introduced to produce class III electrophysiological activity . Similarly, the synthesis of N-thioacyl 1,3-amino alcohols through ring-opening of oxiranes with thioamide dianions indicates the potential for complex synthetic routes involving thioether formations .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The indole moiety is a heterocyclic compound that is often associated with a wide range of biological activities. The mesitylamino group may contribute to the lipophilicity of the molecule, while the trifluoromethyl group could increase its metabolic stability. The presence of a thioether linkage is also noteworthy, as sulfur-containing groups can be critical for the binding of drugs to their biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, substitution reactions at the benzene ring, and modifications of the amine group. The specific chemical reactions that "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide" can participate in would depend on the reactivity of its functional groups and the conditions under which the reactions are carried out. The thioether linkage, for example, could be oxidized to a sulfoxide or sulfone under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The compound is likely to have a relatively high molecular weight and may exhibit low solubility in water due to the presence of lipophilic groups such as the mesitylamino and trifluoromethyl groups. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular forces such as hydrogen bonding and dipole-dipole interactions. The presence of the indole and amide groups suggests the potential for hydrogen bonding, which could affect the compound's solubility and boiling point.
Propiedades
IUPAC Name |
N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3N3O2S/c1-18-13-19(2)27(20(3)14-18)34-26(36)17-38-25-16-35(24-10-5-4-9-23(24)25)12-11-33-28(37)21-7-6-8-22(15-21)29(30,31)32/h4-10,13-16H,11-12,17H2,1-3H3,(H,33,37)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZSHWZQPHZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3003911.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3003912.png)
![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B3003918.png)
![2-(pyrrolidin-1-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B3003919.png)
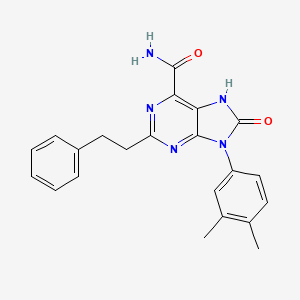
![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

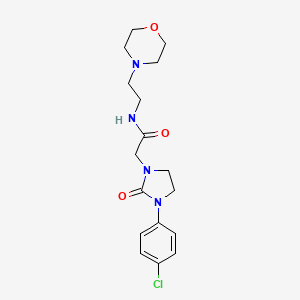
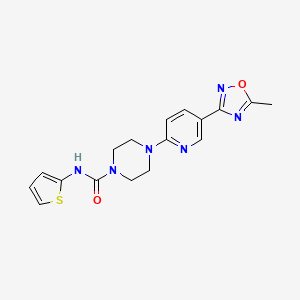
![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)
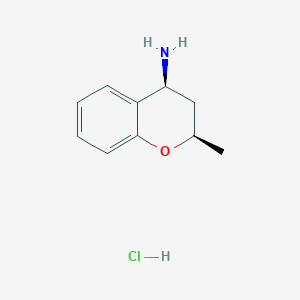
![1-[(3-Methoxyphenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B3003932.png)
